molecular formula C12H10N4O B2665651 N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1052634-90-8

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2665651
CAS No.: 1052634-90-8
M. Wt: 226.239
InChI Key: PVXJWMLRPPNMQU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a cyanophenyl group, which is a benzene ring substituted with a cyano group (-CN). The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-cyanophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group. Common reagents used in these reactions include acetic acid, sodium acetate, and various catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality. The choice of solvents, reaction temperatures, and catalysts are carefully controlled to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the cyano group and the pyrazole ring allows for strong interactions with the target, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide include:

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-cyanophenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-16-7-6-11(15-16)12(17)14-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXJWMLRPPNMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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